molecular formula C10H11N3O B8155713 (6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanol

(6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanol

Cat. No.: B8155713
M. Wt: 189.21 g/mol
InChI Key: ADGZYVUKTSAWGC-UHFFFAOYSA-N
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Description

The compound (6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanol is a heterocyclic organic molecule It features a pyridine ring substituted with a methanol group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Coupling with Pyridine: The pyrazole derivative is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Introduction of the Methanol Group: The final step involves the reduction of a pyridine aldehyde to the corresponding methanol using a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: (6-(1-methyl-1H-pyrazol-4

Properties

IUPAC Name

[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-13-6-9(5-12-13)10-3-2-8(7-14)4-11-10/h2-6,14H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGZYVUKTSAWGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a pressure vessel was charged Pd(dppf)Cl2 (CH2Cl2 adduct, 341 mg, 0.418 mmol) and potassium phosphate (1.48 g, 6.97 mmol). Nitrogen was blown over the solids and THF (8 mL) and H2O (1.6 mL) were added. A solution of 2-chloro-5-hydroxymethylpyridine (500 mg, 3.48 mmol) and 1-methylpyrazole-4-boronic acid pinacol ester (797 mg, 3.83 mmol) was added; the resulting solution was capped and heated at 80° C. overnight, then cooled to rt and diluted with ethyl acetate. The organic solution was washed 1× with saturated aqueous sodium bicarbonate and 1× with brine, dried over sodium sulfate, filtered, and concentrated in vacuo. The residue was purified via silica gel chromatography, eluting with 30-100% ethyl acetate in hexanes to provide [6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methanol that gave a mass ion (ES+) of 190.1 for [M+H]+.
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
797 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
potassium phosphate
Quantity
1.48 g
Type
reactant
Reaction Step Four
Quantity
341 mg
Type
catalyst
Reaction Step Four
Name
Quantity
1.6 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

In a microwave vial containing (6-chloropyridin-3-yl)methanol (H1) (0.25 g, 1.7 mmol), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazole (63 mg, 0.30 mmol), Pd2(dba)3 (16 mg, 0.02 mmol), and tricyclohexylphosphine (12 mg, 0.04 mmol) was added 7.0 mL of dioxane and 2.3 mL 1.7 M aqueous tribasic potassium phosphate. The reaction was heated to 140° C. in a microwave reactor for 1.5 h. The reaction mixture was extracted with ethyl acetate, dried over sodium sulfate, filtered, and concentrated. The resultant residue was subjected to silica gel chromatography eluting with 0-15% methanol in methylene chloride to afford [6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methanol (H2) that gave a mass ion (ES+) of 190.2 for M+H+.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
63 mg
Type
reactant
Reaction Step One
Quantity
12 mg
Type
reactant
Reaction Step One
Quantity
16 mg
Type
catalyst
Reaction Step One
Name
potassium phosphate
Quantity
2.3 mL
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
solvent
Reaction Step Two

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